molecular formula C21H28FN3O3S B2404868 4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide CAS No. 1049550-26-6

4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2404868
CAS No.: 1049550-26-6
M. Wt: 421.53
InChI Key: LLNOZAABDNEVMV-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzenesulfonamide core substituted with ethoxy, fluoro, and phenylpiperazine groups, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzenesulfonyl chloride with an amine under basic conditions.

    Introduction of the ethoxy and fluoro groups: These groups can be introduced through nucleophilic substitution reactions using appropriate ethoxy and fluoro reagents.

    Attachment of the phenylpiperazine moiety: This step involves the reaction of the intermediate compound with 4-phenylpiperazine under suitable conditions, such as in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is unique due to its specific combination of ethoxy, fluoro, and phenylpiperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3S/c1-2-28-21-10-9-19(17-20(21)22)29(26,27)23-11-6-12-24-13-15-25(16-14-24)18-7-4-3-5-8-18/h3-5,7-10,17,23H,2,6,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNOZAABDNEVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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